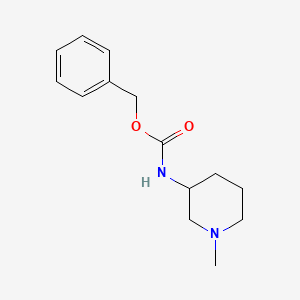

Benzyl (1-methylpiperidin-3-yl)carbamate

Description

General Significance of N-Substituted Piperidine (B6355638) Derivatives in Organic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govijnrd.org N-substituted piperidine derivatives, in particular, are of profound importance in organic chemistry and drug discovery. The substituent on the nitrogen atom can significantly influence the molecule's physical, chemical, and biological properties. nih.gov

The incorporation of the piperidine scaffold can impart desirable pharmacokinetic properties to a molecule, such as improved solubility and bioavailability. nbinno.com Furthermore, the nitrogen atom can act as a basic center, allowing for salt formation which can be advantageous for drug formulation. The conformational flexibility of the piperidine ring also allows it to interact favorably with a variety of biological targets. nih.gov

N-substituted piperidines are integral to the structure of numerous approved drugs, showcasing a wide range of pharmacological activities including, but not limited to, anticancer, antiviral, anti-inflammatory, and analgesic properties. ijnrd.orgajchem-a.com For instance, derivatives of N-benzylpiperidine have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The versatility of the N-substituted piperidine moiety makes it a privileged scaffold in the design and synthesis of new bioactive compounds.

Importance of the Carbamate (B1207046) Functional Group in Molecular Design

The carbamate group, an ester of carbamic acid (R-O-C(=O)-NR'R''), is another functional group of immense importance in molecular design, particularly in medicinal chemistry and organic synthesis. nih.gov Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds. This peptide bond mimicry is a key feature, as it can confer resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. nih.gov

The carbamate linkage can also participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity of a molecule. nih.gov Furthermore, the substituents on both the oxygen and nitrogen atoms of the carbamate can be readily modified, providing a powerful tool for tuning a molecule's properties, such as its lipophilicity, metabolic stability, and biological activity. nih.gov

In organic synthesis, the carbamate group, particularly the benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines. wikipedia.org The benzyl (B1604629) carbamate linkage is stable under a variety of reaction conditions but can be readily cleaved under specific conditions, such as catalytic hydrogenation, making it an invaluable tool in multistep synthetic sequences. wikipedia.org

Positioning of Benzyl (1-methylpiperidin-3-yl)carbamate within Contemporary Synthetic Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest its relevance as a synthetic intermediate and a potential scaffold for medicinal chemistry exploration. The synthesis of this compound would likely involve the reaction of 3-amino-1-methylpiperidine with a benzyl chloroformate or a similar benzylating agent for the carbamate formation. The synthesis of the 3-amino-1-methylpiperidine precursor can be achieved through various established synthetic routes, often starting from commercially available piperidine derivatives. chemicalbook.comchemicalbook.com

Given the known biological activities of related compounds, this compound could be a target molecule or a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, piperidine carbamate derivatives have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are targets for the treatment of pain and neurodegenerative disorders. nih.gov

The combination of the N-benzylpiperidine moiety, known for its presence in cholinesterase inhibitors, and the carbamate linkage, a common feature in a wide array of bioactive molecules, suggests that this compound could be a valuable building block in the development of novel therapeutic agents. nih.govnih.gov Its structure represents a convergence of privileged fragments in drug design, making it a compound of interest for synthetic and medicinal chemists.

Below is a table summarizing the key structural components and their significance:

| Structural Component | General Significance |

| N-methylpiperidine | A common heterocyclic scaffold in pharmaceuticals, influencing solubility and bioavailability. The methyl group modifies the basicity and steric profile of the nitrogen. |

| Carbamate Linkage | Acts as a stable bioisostere of the amide bond, enhancing metabolic stability. It can also serve as a protecting group in organic synthesis. |

| Benzyl Group | Part of the widely used benzyloxycarbonyl (Cbz) protecting group for amines. Can also contribute to biological activity through interactions with target proteins. |

Further research into the synthesis and biological evaluation of this compound and its derivatives could unveil novel applications and contribute to the advancement of organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl N-(1-methylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C14H20N2O2/c1-16-9-5-8-13(10-16)15-14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |

InChI Key |

SLOROVLITRFUFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective Synthesis and Stereochemical Control in Benzyl 1 Methylpiperidin 3 Yl Carbamate Analogs

Diastereoselective Approaches

Diastereoselective synthesis focuses on creating a specific diastereomer from a starting material that may already contain one or more chiral centers. This control is often achieved through the use of chiral auxiliaries or by taking advantage of the inherent stereochemistry of cyclic precursors in reactions like cycloadditions.

Influence of Chiral Auxiliaries in Piperidine (B6355638) Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. In the synthesis of piperidine derivatives, chiral auxiliaries can be attached to either the nitrogen atom or a carbon atom of the precursor.

One common strategy involves the use of carbohydrate-derived auxiliaries, such as those derived from arabinopyranosylamine or galactosylamine. researchgate.netcdnsciencepub.comresearchgate.net For instance, a domino Mannich-Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The steric and stereoelectronic properties of the carbohydrate auxiliary guide the incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters. researchgate.net Subsequent modifications, such as conjugate additions or alkylations, can then be performed to introduce further substituents with defined stereochemistry. cdnsciencepub.com

Another approach utilizes chiral amines as auxiliaries. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been shown to produce substituted piperidines with good stereoselectivity. researchgate.net The chiral amine auxiliary directs the formation of the piperidine ring, and subsequent removal of the auxiliary yields the enantiomerically enriched product. researchgate.net

The table below summarizes the impact of different chiral auxiliaries on the diastereoselectivity of piperidine synthesis.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| O-Pivaloylated Arabinosylaldimines | Domino Mannich-Michael | High | cdnsciencepub.com |

| Chiral Benzylamines | Nitroalkene/Amine/Enone Condensation | 5:1 | researchgate.net |

| 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine | Nucleophilic Addition | Not specified | researchgate.net |

| 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine | Nucleophilic Addition | Not specified | researchgate.net |

Diastereomeric Ratios in Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for the construction of six-membered rings like piperidine with inherent stereocontrol. The stereochemistry of the dienophile and the diene dictates the stereochemical outcome of the product.

For example, the intramolecular cyclization of 1,7-ene-dienes can lead to the formation of trans-divinylpiperidines. nih.gov Similarly, photochemical [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which can be subsequently reduced to piperidines. nih.gov The diastereoselectivity of these reactions is often high, leading to the preferential formation of one diastereomer. For instance, a novel acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been reported to produce trans-piperidinones with a diastereomeric ratio of up to 3:1. nih.gov

A four-component reaction involving pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been developed for the highly stereoselective synthesis of piperidin-2-ones, where only one diastereomer was formed. researchgate.net

The following table presents examples of diastereomeric ratios achieved in cycloaddition reactions for piperidine synthesis.

| Reaction Type | Diastereomeric Ratio (dr) | Reference |

| Acid-mediated 6-endo-trig cyclization of enones | up to 3:1 (trans:cis) | nih.gov |

| Four-component reaction of pyridinium ylides | Single diastereomer | researchgate.net |

| Hydrogenation of 3,5-substituted pyridine (B92270) | 70:30 (trans:cis) | nih.gov |

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. This is often achieved using chiral catalysts or through classical resolution techniques.

Asymmetric Catalytic Hydrogenation of Piperidine Precursors

Asymmetric catalytic hydrogenation is a widely used method for the synthesis of chiral piperidines. This technique involves the reduction of a prochiral pyridine or pyridinium salt precursor using hydrogen gas in the presence of a chiral metal catalyst. The catalyst, typically a complex of a transition metal (like iridium, rhodium, or palladium) with a chiral ligand, facilitates the addition of hydrogen atoms to a specific face of the substrate, leading to the formation of one enantiomer in excess. researchgate.netdicp.ac.cnacs.org

For instance, iridium-BINAP complexes have been effectively used in the asymmetric hydrogenation of pyridines. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts using the SegPhos ligand has yielded chiral piperidine derivatives with high enantioselectivities and diastereoselectivities. acs.org Rhodium-catalyzed transfer hydrogenation of pyridinium salts has also been shown to produce chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

The table below showcases the enantiomeric excess (ee) and diastereomeric ratios (dr) achieved in various asymmetric hydrogenation reactions of piperidine precursors.

Application of Chiral Catalysts in Piperidine Formation

Beyond hydrogenation, chiral catalysts can be employed in various other reactions to construct the piperidine ring enantioselectively. For example, a chiral copper catalyst has been utilized in an enantioselective, radical-mediated δ C-H cyanation of acyclic amines. nih.gov The resulting enantioenriched δ-amino nitriles can then be cyclized to form chiral piperidines. nih.gov This method provides a novel (5+1) synthetic disconnection for accessing chiral piperidines. nih.gov

Palladium catalysts with chiral ligands, such as pyridine-oxazoline, have been used in the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Nickel catalysts paired with chiral P-O ligands have also been successful in the intramolecular hydroalkenylation of 1,6-ene-dienes to produce chiral six-membered N-heterocycles. nih.gov

The following table provides examples of enantioselectivities achieved using different chiral catalysts in piperidine formation.

| Catalyst System | Reaction Type | ee (%) | Reference |

| Chiral Copper catalyst | δ C-H cyanation of acyclic amines | High | nih.gov |

| Palladium/Pyridine-oxazoline ligand | Oxidative amination of alkenes | Not specified | nih.gov |

| Nickel/Chiral P-O ligand | Intramolecular hydroalkenylation of 1,6-ene-dienes | High | nih.gov |

Diastereomeric Salt Resolution for Chiral Purity (e.g., dibenzoyl-L-tartrate)

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers. This technique involves reacting a racemic mixture of a base, such as a piperidine derivative, with a chiral acid to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comchemicalbook.com

Dibenzoyl-L-tartaric acid is a commonly used resolving agent for racemic piperidine derivatives. google.comgoogle.com For example, in the resolution of racemic ethyl nipecotate, dibenzoyl-L-tartaric acid reacts to form diastereomeric salts. google.com The less soluble salt, often enriched in one enantiomer, can be isolated by filtration. google.com Subsequent neutralization of the separated diastereomeric salt regenerates the enantiomerically pure piperidine derivative. google.com This method can yield products with high enantiomeric excess (≥98% ee). google.com

The efficiency of the resolution process is highlighted in the table below.

Chirality Transfer in Multi-Step Syntheses

In the stereoselective synthesis of analogs of Benzyl (B1604629) (1-methylpiperidin-3-yl)carbamate, chirality transfer is a pivotal strategy that leverages the stereochemistry of a starting material or a chiral auxiliary to control the configuration of subsequent intermediates and the final product. This approach is fundamental in multi-step syntheses where the goal is to produce a specific stereoisomer without resorting to chiral resolution or asymmetric catalysis in later stages. The inherent chirality of a precursor molecule is propagated through a series of chemical transformations, dictating the spatial arrangement of newly formed stereocenters.

One prominent method of chirality transfer involves the use of precursors from the "chiral pool," which are readily available, enantiomerically pure natural products such as amino acids or carbohydrates. For instance, the synthesis of chiral 3-aminopiperidine derivatives can commence from natural amino acids like L-ornithine or L-lysine. rsc.org In such a synthetic pathway, the intrinsic stereocenter of the amino acid is preserved and guides the formation of the chiral piperidine ring.

A notable example is the enzymatic cascade synthesis of L-3-N-Cbz-aminopiperidine. rsc.org This process begins with amino alcohols derived from L-ornithine, where the original stereochemistry is maintained throughout the enzymatic transformations. A multi-enzyme system, combining a galactose oxidase (GOase) and an imine reductase (IRED), facilitates the conversion while preventing racemization of labile intermediates, thus ensuring a high degree of chirality transfer. rsc.org

Another powerful technique for chirality transfer is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereoselective formation of new chiral centers. After fulfilling their role, they are cleaved from the molecule. For example, D-arabinopyranosylamine, a carbohydrate-derived auxiliary, can be employed to achieve the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com The chiral auxiliary guides a domino Mannich-Michael reaction to proceed with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent chemical modifications, such as conjugate additions or alkylations, are influenced by the stereochemistry imposed by the auxiliary, leading to variously substituted chiral piperidine derivatives. researchgate.netcdnsciencepub.com

The following table illustrates a selection of starting materials and chiral auxiliaries used in chirality transfer for the synthesis of piperidine analogs, along with the stereochemical outcomes.

| Chiral Precursor/Auxiliary | Key Transformation | Intermediate/Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| L-Ornithinol (from L-ornithine) | Enzymatic Cascade (GOase/IRED) | L-3-N-Cbz-aminopiperidine | High Enantiopurity (Chirality Transferred from L-ornithine) | rsc.org |

| (R)-2,5-diaminopentanoic acid hydrochloride | Cyclization and Reduction | (R)-3-aminopiperidine dihydrochloride (B599025) | Preservation of (R) configuration | google.com |

| L-Serine | Multi-step synthesis via epoxyaziridine | Chiral polyfunctionalized piperidines | High diastereoselectivity | acs.org |

| D-arabinopyranosylamine (Chiral Auxiliary) | Domino Mannich-Michael Reaction | N-arabinosyl dehydropiperidinones | High diastereoselectivity | researchgate.netcdnsciencepub.com |

| (S)-1-phenylethylamine (Chiral Reagent) | Diastereoselective alkylation of iminopiperidine | cis- and trans-3-Alkyl-4-aminopiperidines | Diastereoselective formation of products | researchgate.net |

Furthermore, synthetic routes starting from chiral precursors like (R)-2,5-diaminopentanoic acid hydrochloride demonstrate a clear transfer of stereochemistry. google.com The synthesis of (R)-3-aminopiperidine dihydrochloride from this starting material involves a cyclization to form (R)-3-aminopiperidin-2-one hydrochloride, followed by reduction. google.com Throughout this sequence, the stereocenter established in the starting material dictates the final product's absolute configuration.

Similarly, diastereoselective syntheses can be achieved by reacting a prochiral substrate with a chiral reagent. The synthesis of chiral cis- and trans-3-alkyl-4-aminopiperidines from 1-substituted-4-[(S)-1-phenylethyl]iminopiperidines is an example of this approach. researchgate.net The chirality of the (S)-1-phenylethyl group on the imine nitrogen directs the stereochemical course of the alkylation at the 3-position, resulting in diastereomerically enriched products. researchgate.net

Chemical Reactivity and Transformation Studies of Benzyl 1 Methylpiperidin 3 Yl Carbamate and Its Core Scaffolds

Reactions at the Carbamate (B1207046) Group

The benzyl (B1604629) carbamate functional group, often referred to as a carboxybenzyl (Cbz or Z) group in peptide synthesis, is a well-studied moiety. masterorganicchemistry.com Its reactivity is centered on the electrophilic carbonyl carbon and the lability of the benzyl-oxygen bond under certain conditions.

The hydrolysis of carbamates can proceed under both acidic and basic conditions, typically involving cleavage of the acyl-oxygen bond.

Base-Catalyzed Hydrolysis : The kinetics and mechanisms of basic hydrolysis for carbamates are well-documented. scielo.br For tertiary carbamates like Benzyl (1-methylpiperidin-3-yl)carbamate, the reaction is generally accepted to proceed via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br In this pathway, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of the benzyloxy leaving group. For pH values above 7, the hydroxide ion is the primary acting nucleophilic species. scielo.br It is noteworthy that the carbamate group is relatively stable, and selective hydrolysis of other functional groups, such as esters, can sometimes be achieved in its presence under alkaline conditions. beilstein-journals.org

Acid-Catalyzed Hydrolysis : Under acidic conditions (up to pH 4), the hydrolysis mechanism can involve a bimolecular attack of water on the N-protonated substrate. scielo.br In molecules with multiple basic sites, such as this compound, the site of protonation is critical. The piperidine (B6355638) nitrogen is the most basic site, followed by the endocyclic nitrogen in related benzimidazole (B57391) systems. scielo.br Protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

| Condition | Proposed Mechanism | Key Steps |

| Basic (pH > 7) | BAc2 | 1. Nucleophilic attack of OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the benzyloxide leaving group. |

| Acidic (pH < 4) | AAc2-type | 1. Protonation of the substrate (likely the piperidine nitrogen). 2. Nucleophilic attack of H₂O on the carbonyl carbon. 3. Elimination of benzyl alcohol. |

Carbamates are versatile precursors for the synthesis of other important functional groups, most notably ureas. The conversion of a carbamate to a urea (B33335) involves the replacement of the alkoxy group (benzyloxy) with an amino group.

A common strategy for this transformation involves the in situ generation of an isocyanate intermediate from the Cbz-protected amine. researchgate.net This can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. The highly reactive isocyanate is not isolated but is immediately trapped by the addition of a primary or secondary amine to furnish the corresponding unsymmetrical urea in high yield. researchgate.net This one-pot synthesis is efficient for transforming both aromatic and aliphatic Cbz-protected amines into various trisubstituted and tetrasubstituted ureas. researchgate.net

Alternative methods for synthesizing ureas from carbamates exist, often proceeding through an activated carbamate intermediate. google.com For example, reacting an amine with an ester-substituted diaryl carbonate first forms an activated carbamate, which can then react with a second amine to produce a urea. google.com This approach highlights the utility of carbamates as synthons for urea construction. researchgate.net

| Starting Material Type | Reagents | Intermediate | Product |

| Cbz-Protected Amine | 2-Chloropyridine, Trifluoromethanesulfonyl Anhydride, Amine (R₂NH) | Isocyanate (R-N=C=O) | Unsymmetrical Urea |

| N-Alkyl Carbamate | Amine (R'NH₂) | - | N,N'-Disubstituted Urea |

| Amine + Diaryl Carbonate | Amine 1, Amine 2 | Activated Carbamate | Asymmetrical Urea |

The benzyl carbamate group is widely used as a protecting group for amines precisely because it can be cleaved under specific conditions to release the free amine, a process that involves a decarboxylation step. masterorganicchemistry.com

The most common and mildest method for the cleavage of a Cbz group is catalytic hydrogenation. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comchemicalbook.com The mechanism involves the hydrogenolysis of the benzylic C-O bond to generate toluene (B28343) and an unstable carbamic acid intermediate. This carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine. masterorganicchemistry.com

While hydrogenolysis is standard, other pathways for the transformation of benzyl carbamates exist. For instance, a palladium-catalyzed decarboxylative carbonylation methodology allows for the conversion of benzyl carbamates into amides by introducing carbon monoxide. researchgate.net This reaction proceeds through an oxidative addition of the carbamate to a Pd(0) complex, followed by decarboxylation, CO insertion, and reductive elimination. researchgate.net

Reactivity of the Piperidine Ring

The 1-methylpiperidine (B42303) scaffold is a common motif in pharmaceuticals. nih.gov Its reactivity is primarily associated with the functionalization of the C-H bonds on the ring carbons and, under more forcing conditions, the cleavage of the ring itself. The tertiary amine influences the ring's reactivity, particularly at the α-carbons (C2 and C6).

Direct functionalization of the C-H bonds of a pre-existing piperidine ring is a powerful strategy for synthesizing substituted derivatives. researchgate.net The inherent reactivity of the C-H bonds is influenced by the nitrogen atom.

α-Functionalization (C2/C6) : The C-H bonds at the C2 and C6 positions, adjacent to the nitrogen, are electronically activated. The nitrogen can stabilize an adjacent positive charge, making these positions susceptible to oxidation and subsequent nucleophilic attack. nih.govmdpi.com This can be achieved through the formation of an intermediate iminium ion. A practical synthetic workflow involves the oxidation of N-alkyl piperidines to form endocyclic iminium ions, which can then be trapped in situ by a variety of carbon-based nucleophiles, achieving alkylation, arylation, and other transformations. nih.govacs.org

β- and γ-Functionalization (C3/C5, C4) : Functionalizing the more remote C3 and C4 positions is more challenging. The C-H bond at C3 is deactivated due to the inductive electron-withdrawing effect of the nearby nitrogen atom. nih.gov The C4 position is less electronically deactivated and sterically more accessible. nih.gov Catalyst-controlled C-H functionalization reactions using rhodium catalysts have been developed to achieve site-selectivity, allowing for the introduction of substituents at C2, C3, or C4 by choosing the appropriate catalyst and directing group strategy. nih.gov

| Position | Electronic Character | Common Functionalization Strategy | Example Reaction |

| C2 / C6 | Activated | Iminium Ion Formation / Nucleophilic Addition | Photoredox Catalyzed α-Amino C–H Arylation |

| C3 / C5 | Deactivated (Inductive Effect) | Catalyst-Controlled C-H Activation | Rhodium-Catalyzed C-H Insertion |

| C4 | Less Deactivated, Sterically Accessible | Catalyst-Controlled C-H Activation | Sterically-Driven C-H Functionalization |

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific oxidative conditions. One such method involves single-electron transfer (SET) photooxidation. researchgate.net N-substituted piperidines can be converted into the corresponding acyclic aminoaldehydes under mild photooxidation conditions, for example, using a photosensitizer like Methylene Blue in the presence of a nucleophile. researchgate.net

Another strategy involves a more complex oxidative ring cleavage/ring-closing protocol. nih.govresearchgate.net This process starts with the oxidative cleavage of a double bond within a related cyclic system to produce a reactive diformyl intermediate. This intermediate can then undergo a ring-closing reductive amination to form new heterocyclic scaffolds, demonstrating that the carbon framework of the ring can be cleaved and reformed. nih.govresearchgate.net

Stereochemical Stability and Inversion of the Piperidine Ring

The stereochemical nature of the piperidine ring in this compound is fundamental to its reactivity and interactions. Like other saturated six-membered heterocycles, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov For a 1,3-disubstituted piperidine such as this, two chair conformers are possible, differing in the axial or equatorial orientation of the N-methyl and the benzyl carbamate substituents.

The N-methyl group on the piperidine nitrogen strongly prefers an equatorial position to alleviate steric hindrance. This preference in N-methylpiperidine is estimated to be around 3.16 kcal/mol, significantly larger than the preference for a methyl group in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org Similarly, the larger benzyl carbamate group at the C-3 position is also expected to favor the more sterically spacious equatorial orientation to avoid 1,3-diaxial interactions. Consequently, the most stable conformation of this compound is the chair form where both the 1-methyl and 3-benzylcarbamate groups are in equatorial positions.

The piperidine ring is not static; it undergoes rapid conformational interconversion between the two chair forms through a process known as ring inversion. This process involves a high-energy twist-boat intermediate. researchgate.net Additionally, the nitrogen atom undergoes rapid pyramidal inversion. The energy barrier for nitrogen inversion in piperidine is substantially lower (approx. 6.1 kcal/mol) than that for ring inversion (approx. 10.4 kcal/mol), meaning the nitrogen atom inverts its configuration much more rapidly than the ring flips. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the energy landscapes and determine the relative energies of the conformers and the transition states for these inversion processes. acs.org For related substituted piperidines, DFT calculations have successfully determined minimal energy structures and transition state energies for ring flipping and substituent rotations. acs.org

Table 1: Conformational Preferences in Substituted Piperidine Rings

| Substituent/Process | Preferred Orientation | Associated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Methyl Group | Equatorial | ~3.16 (Preference Energy) | wikipedia.org |

| C-3 Substituent (general) | Equatorial | Varies based on size | nih.gov |

| Ring Inversion | N/A | ~10.4 | wikipedia.org |

| Nitrogen Inversion | N/A | ~6.1 | wikipedia.org |

Transformations Involving the N-Benzyl Moiety

The benzyl group, present as part of the carbamate function, is a common protecting group in organic synthesis and is susceptible to specific chemical transformations.

Catalytic Debenzylation (Deprotection)

The removal of a benzyl group, or debenzylation, is a crucial deprotection step. Catalytic hydrogenation is one of the most established methods for this transformation. ox.ac.uk This typically involves reacting the substrate with a hydrogen source in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.gov

Catalytic transfer hydrogenation is a widely used variation that employs a hydrogen donor molecule instead of hydrogen gas. mdma.ch Ammonium (B1175870) formate (B1220265) is a frequent choice for the hydrogen source in this context. mdma.chsciencemadness.org The reaction proceeds by transferring hydrogen atoms from the donor to the catalyst surface and then to the substrate, leading to the cleavage of the carbon-oxygen bond of the carbamate and release of the free amine, along with toluene and carbon dioxide.

Challenges in Pd/C-catalyzed hydrogenations can arise from the coordination of the amine substrate and product to the palladium catalyst, which can decrease its activity. nih.gov To overcome this, additives or modified catalysts can be employed. For example, the combined use of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. nih.govacs.org Similarly, the addition of a small amount of acid, such as acetic acid, can facilitate the debenzylation of substrates containing basic nitrogen atoms by protonating them and reducing their coordination to the catalyst. nih.gov

Table 2: Common Methods for Catalytic Debenzylation

| Method | Catalyst | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pd(OH)₂/C | H₂ gas | Standard, effective method; can require pressure. | nih.gov |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate, Cyclohexene | Avoids use of H₂ gas; mild conditions. | mdma.chsciencemadness.org |

| Facilitated Hydrogenation | Pd/C + Nb₂O₅/C | H₂ gas | Enhanced catalytic activity, shorter reaction times. | nih.govacs.org |

| Acid-Facilitated Hydrogenation | Pd(OH)₂/C | H₂ gas + Acetic Acid | Improves yields for substrates with basic nitrogens. | nih.gov |

| Oxidative Debenzylation | None | Alkali Metal Bromide / Oxone | Transition-metal-free; mild conditions. | acs.org |

Oxidation Reactions

The N-benzyl group is susceptible to oxidation at the benzylic carbon. Oxidative cleavage provides an alternative to reductive methods for deprotection. acs.org A system using an alkali metal bromide (like KBr) with an oxidant such as Oxone can generate a bromo radical, which initiates the debenzylation process under mild, transition-metal-free conditions. acs.org

Beyond the benzyl carbamate, the tertiary amine of the 1-methylpiperidine core is also a site for potential oxidation. Oxidation of N-alkyl piperidines with reagents like meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding tertiary amine N-oxide. acs.org This N-oxide can then undergo further reactions, such as elimination, to form an iminium ion. acs.org More aggressive oxidation, for instance with ruthenium tetroxide (RuO₄), can lead to cleavage of C-H bonds both on the piperidine ring (endocyclic) and at the N-alkyl groups (exocyclic), potentially leading to a complex mixture of oxygenated products, including lactams or ring-opened derivatives. researchgate.net The biological N-oxidation of the piperidine ring itself is known to produce metabolites like N-hydroxy piperidine. nih.gov

Table 3: Potential Oxidation Products of this compound

| Reaction Site | Oxidizing Agent | Potential Product Type | Reference |

|---|---|---|---|

| Benzylic Carbon | KBr / Oxone | Debenzylation to free amine | acs.org |

| Piperidine Nitrogen | mCPBA | N-Oxide | acs.org |

| Piperidine Ring (C-H) / N-Methyl | RuO₄ | Lactams, Ring-Opened Products | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is essential for controlling reaction outcomes and optimizing conditions.

Elucidation of Reaction Pathways and Intermediates

The mechanism of catalytic debenzylation via hydrogenation involves several steps on the catalyst surface. The benzyl C-O bond is cleaved via hydrogenolysis, where hydrogen atoms are added across the bond, liberating the deprotected amine and toluene.

For oxidative debenzylation using the KBr/Oxone system, the proposed mechanism involves the initial oxidation of the bromide ion to a bromo radical. This radical abstracts a hydrogen atom from the benzylic carbon, forming a benzyl radical. This radical is then oxidized via a one-electron transfer to an iminium cation intermediate. Subsequent hydrolysis of this iminium cation yields the deprotected amine and benzaldehyde. acs.org

Another proposed mechanism for oxidative N-debenzylation, using a base like potassium tert-butoxide (KOtBu) in DMSO with oxygen, involves the formation of a benzylic anion. researchgate.net The strong base deprotonates the benzylic carbon, and the resulting anion reacts with molecular oxygen. This leads to the formation of a peroxide intermediate that ultimately decomposes to the debenzylated product and benzaldehyde. researchgate.net

Transition State Analysis

Transition state analysis, often aided by computational chemistry, provides a deeper understanding of the energy barriers and geometries involved in chemical transformations.

For the stereochemical inversion of the piperidine ring, the transition state is a high-energy, non-chair conformation, often described as a half-chair or twist-boat. researchgate.net Theoretical calculations can determine the energy of this transition state, which corresponds to the activation energy for ring flipping.

Advanced Spectroscopic and Analytical Characterization of Benzyl 1 Methylpiperidin 3 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzyl (B1604629) (1-methylpiperidin-3-yl)carbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of Benzyl (1-methylpiperidin-3-yl)carbamate provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the analysis of structurally similar compounds, including benzyl carbamate (B1207046) and N-methylpiperidine derivatives.

The protons of the benzyl group are expected to appear in the aromatic region of the spectrum. The five protons on the phenyl ring would likely resonate as a multiplet around 7.30-7.40 ppm. The two benzylic protons (CH₂-O) are anticipated to show a singlet at approximately 5.10 ppm.

The N-methyl group on the piperidine (B6355638) ring is expected to produce a singlet at around 2.30 ppm. The protons on the piperidine ring itself will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C3 position (CH-N), being attached to the carbamate nitrogen, is expected to be a multiplet in the region of 3.80-4.00 ppm. The other piperidine protons would appear as a series of multiplets between 1.50 and 3.00 ppm. The proton of the carbamate N-H group is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent, typically around 5.0-6.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂-Ph) | 5.10 | Singlet | 2H |

| Carbamate (NH) | 5.0 - 6.0 | Broad Singlet | 1H |

| Piperidine C3-H | 3.80 - 4.00 | Multiplet | 1H |

| Piperidine Ring Protons | 1.50 - 3.00 | Multiplets | 8H |

Note: Predicted values are based on analogous structures and may vary from experimental data.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically appearing around 155-157 ppm.

The aromatic carbons of the benzyl group will resonate in the 127-137 ppm range. The benzylic carbon (CH₂-O) is anticipated to appear at approximately 67 ppm. The carbons of the piperidine ring are expected in the range of 20-60 ppm, with the carbon bearing the carbamate (C3) appearing around 50-55 ppm. The N-methyl carbon is predicted to be in the region of 46 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 156.0 |

| Aromatic (C₆H₅) | 127.0 - 137.0 |

| Benzylic (CH₂-Ph) | 67.0 |

| Piperidine C3 | 53.0 |

| Piperidine Ring Carbons | 20.0 - 60.0 |

Note: Predicted values are based on analogous structures and may vary from experimental data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the C3 proton of the piperidine ring and its neighboring protons on the C2 and C4 carbons, helping to trace the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the piperidine ring, the N-methyl group, and the benzylic position.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the carbonyl carbon of the carbamate, as well as between the N-methyl protons and the adjacent piperidine ring carbons (C2 and C6).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 249.1598 |

Note: Calculated values are for the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to separate, detect, and identify components in a mixture, making it ideal for assessing the purity of a synthesized compound.

A typical LC-MS/MS method for this compound would involve separation on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to promote protonation.

The mass spectrometer, operating in tandem MS (MS/MS) mode, would first select the protonated parent ion ([M+H]⁺) of the target compound. This parent ion is then fragmented in a collision cell, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and quantification, even in the presence of impurities. Common fragmentation pathways for this molecule would likely involve the cleavage of the carbamate bond, loss of the benzyl group, and fragmentation of the piperidine ring. This technique allows for the detection and quantification of any impurities, providing a robust assessment of the compound's purity.

Table 4: Typical LC-MS/MS Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (m/z 249.2) → Product ions |

Note: These are general parameters and would require optimization for a specific instrument and sample.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Carbamate Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov However, many carbamate compounds, including this compound, exhibit thermal lability, making them unsuitable for direct analysis by GC-MS, which typically requires high temperatures for sample vaporization. scispec.co.th The analysis of such compounds is more commonly performed using liquid chromatography. lcms.cz

To overcome this limitation for GC-MS analysis, a derivatization step is often employed to convert the non-volatile carbamates into more volatile and thermally stable analogs. hplcvials.com Techniques such as methylation or silylation chemically modify the compound by replacing active hydrogen atoms in functional groups like amines and carboxylic acids, which increases volatility. scispec.co.thyoutube.com For instance, "flash methylation" can be performed in the GC injection port to prepare the analyte for separation on the GC column. scispec.co.th

Table 1: Hypothetical GC-MS/MS Parameters for a Derivatized Analog

| Parameter | Description |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | BPX-50 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Transition | [M+H]⁺ of derivatized parent → Specific fragment ion(s) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unambiguous information on molecular structure, including bond lengths, bond angles, and torsional angles, which is crucial for confirming the identity and conformation of a compound like this compound. nih.govmdpi.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters, providing a definitive assignment of (R) or (S) stereochemistry. whiterose.ac.uk

Studies on structurally related carbamate compounds have utilized X-ray crystallography to reveal key structural features, such as the planarity of the carbamate group and the orientation of adjacent ring systems. mdpi.comnih.gov Furthermore, this analysis elucidates intermolecular interactions, like hydrogen bonding, which govern the crystal packing arrangement. nih.gov While a specific crystal structure for this compound has not been published, the following table summarizes the crystallographic data that would be obtained from such an analysis.

Table 2: Typical Crystallographic Data Reported from X-ray Analysis

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₄H₂₀N₂O₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Calculated Density (Dc) | g/cm³ |

| Final R-indices | R₁, wR₂ |

| Absolute Configuration | Flack parameter |

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. scirp.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds like this compound. researchgate.netnih.gov

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C8 or C18) using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol (B129727). scirp.orgnih.gov Purity is determined by passing a solution of the compound through the column and monitoring the eluent with a detector, typically a UV detector set at a wavelength where the analyte absorbs strongly. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve. This method is highly accurate and reproducible for routine quality control. researchgate.net

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile(Gradient or Isocratic, e.g., 68% B) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time (tR) | Compound-specific (e.g., 8.5 min) |

| Purity Result | >99.5% (by area normalization) |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Chiral chromatography is the most widely used HPLC technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us

This separation is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are commonly employed for this purpose. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. researchgate.net

The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This analysis is critical in pharmaceutical development, as enantiomers often exhibit different pharmacological activities.

Table 4: Illustrative Chiral HPLC Separation Data

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Amylose tris((S)-α-methylbenzylcarbamate) immobilized on silica gel nih.gov |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 12.3 min |

| Retention Time (R)-enantiomer | 14.8 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | e.g., 99.8% |

Benzyl 1 Methylpiperidin 3 Yl Carbamate As a Synthetic Intermediate in Complex Organic Synthesis

Role in the Elaboration of Piperidine-Containing Scaffolds

The unique structural features of Benzyl (B1604629) (1-methylpiperidin-3-yl)carbamate, namely the tertiary amine at the 1-position and the carbamate-protected primary amine at the 3-position, make it a versatile building block for the elaboration of more complex piperidine-containing scaffolds. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine, which can be selectively removed under specific conditions, allowing for further functionalization.

The presence of the N-methyl group influences the nucleophilicity and steric environment of the piperidine (B6355638) nitrogen, which can be a key factor in certain synthetic transformations. While the core structure is relatively simple, it provides a foundation for creating a diverse range of substituted piperidines. For instance, the piperidine ring can undergo various reactions, such as alkylation, acylation, and coupling reactions, at positions other than the protected amine, leading to the introduction of additional functional groups and the construction of more intricate molecular architectures.

Table 1: Key Structural Features of Benzyl (1-methylpiperidin-3-yl)carbamate and their Synthetic Implications

| Structural Feature | Synthetic Implication |

|---|---|

| N-Methyl Group | Influences basicity and nucleophilicity of the piperidine nitrogen; provides steric hindrance. |

| Cbz-Protected Amine at C-3 | Allows for selective deprotection and subsequent functionalization of the 3-amino group. |

| Piperidine Ring | A versatile scaffold for further substitution and elaboration. |

Precursor in Multi-Step Synthesis of Advanced Chemical Entities

This compound and its derivatives are important precursors in the multi-step synthesis of advanced chemical entities, including pharmaceutically active compounds. The Cbz-protected 3-aminopiperidine moiety is a key building block in the synthesis of various therapeutic agents. For instance, protected 3-aminopiperidine derivatives are crucial intermediates in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.

While specific examples detailing the direct use of this compound are not prevalent in readily available literature, the synthesis of related compounds provides insight into its potential applications. For example, the synthesis of (R)-3-Boc-aminopiperidine often starts from N-Cbz-3-piperidine carboxylic acid, highlighting the importance of the Cbz protecting group in the synthesis of chiral piperidine intermediates. google.com This underscores the value of Cbz-protected piperidines in constructing enantiomerically pure drug candidates.

Furthermore, the general class of benzyl carbamates serves as intermediates in the synthesis of a variety of pharmaceutical compounds. chemicalbook.com They are particularly useful for introducing a protected amino group in a nucleophilic manner. chemicalbook.com The synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs used as antiemetics, often involves piperidine-containing scaffolds. wikipedia.orgnih.govnih.gov The strategic use of protecting groups on the piperidine ring is essential for the successful synthesis of these complex molecules.

Table 2: Potential Applications of this compound in the Synthesis of Advanced Chemical Entities

| Class of Compound | Potential Role of this compound |

|---|---|

| DPP-4 Inhibitors | As a precursor to the 3-aminopiperidine core. |

| NK1 Receptor Antagonists | As a building block for the piperidine scaffold. |

| Other CNS-active agents | Providing a substituted piperidine motif common in neurologically active compounds. |

Strategic Advantages in Retrosynthetic Planning

In the context of retrosynthetic analysis, the choice of starting materials and intermediates is critical for devising an efficient and convergent synthetic route. This compound offers several strategic advantages in the retrosynthetic planning of complex molecules containing a 1-methyl-3-aminopiperidine fragment.

The primary advantage lies in the orthogonal protection strategy afforded by the N-methyl and N-Cbz groups. The Cbz group can be selectively removed by hydrogenolysis, a mild method that typically does not affect other functional groups, including the N-methyl group. This allows for the late-stage functionalization of the 3-amino group, which is a common strategy in the synthesis of compound libraries for drug discovery.

From a retrosynthetic perspective, disconnecting a complex target molecule to reveal a 1-methyl-3-aminopiperidine core immediately suggests this compound as a potential starting material or key intermediate. This simplifies the synthetic plan, as the core piperidine structure with the required substitution pattern is readily available. The benzyl carbamate (B1207046) functionality is a well-established and reliable protecting group, making the synthetic steps predictable and high-yielding. chemicalbook.com

Emerging Trends and Future Research Perspectives in the Chemistry of Benzyl 1 Methylpiperidin 3 Yl Carbamate

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules, including carbamates and piperidine (B6355638) derivatives. The focus is on developing methods that reduce waste, use less hazardous materials, and are more energy-efficient.

One promising green approach for carbamate (B1207046) synthesis involves the utilization of carbon dioxide (CO2) as a C1 source, which is a non-toxic, abundant, and inexpensive alternative to hazardous reagents like phosgene (B1210022). nih.gov Research has shown that various carbamates can be prepared from CO2, amines, and alcohols under mild conditions, often with the aid of basic catalysts. nih.gov Another sustainable strategy is the Hofmann rearrangement of aromatic amides using green oxidants, which offers a one-pot synthesis of N-aryl carbamates. nih.gov

For the piperidine moiety, green synthetic routes are also being actively explored. These include water-initiated processes and the use of non-toxic iron catalysis. ajchem-a.com The development of one-pot, multi-component reactions is another key area of green chemistry, allowing for the synthesis of highly substituted piperidines with reduced solvent usage and fewer purification steps. growingscience.com Biocatalysis, using enzymes to perform chemical transformations, is also a cornerstone of green chemistry, offering high selectivity and mild reaction conditions for the synthesis of chiral piperidines. nih.govresearchgate.net

| Green Chemistry Approach | Key Features | Applicability to Benzyl (B1604629) (1-methylpiperidin-3-yl)carbamate Synthesis |

| CO2 as a C1 Source | Utilizes a renewable and non-toxic feedstock, reducing reliance on phosgene derivatives. nih.gov | Direct synthesis of the carbamate moiety from 1-methylpiperidin-3-amine (B1308171), benzyl alcohol, and CO2. |

| Green Hofmann Rearrangement | One-pot synthesis from amides using environmentally benign oxidants. nih.gov | Potential for the synthesis of related N-aryl carbamates. |

| Water-Initiated Reactions | Employs water as a green solvent and catalyst. ajchem-a.com | Synthesis of the piperidine ring system. |

| Biocatalysis | High enantioselectivity and mild reaction conditions. nih.govresearchgate.net | Enantioselective synthesis of the chiral piperidine precursor. |

| Multi-component Reactions | High atom economy and reduced waste generation. growingscience.com | Efficient one-pot synthesis of the substituted piperidine core. |

Development of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for achieving high selectivity in the synthesis of complex molecules like Benzyl (1-methylpiperidin-3-yl)carbamate, particularly for controlling stereochemistry.

In the realm of piperidine synthesis, significant advances have been made in enantioselective catalysis. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful method for accessing enantioenriched 3-substituted piperidines. nih.govacs.org Organocatalysis also presents a promising avenue, with chiral phosphines being used for the enantioselective annulation of imines with allenes to furnish a variety of functionalized piperidine derivatives. acs.org Furthermore, biocatalysis, employing enzymes such as amine oxidases and ene imine reductases, offers a chemo-enzymatic approach for the asymmetric dearomatization of pyridines to produce piperidines with precise stereocontrol. nih.gov

For carbamate synthesis, various catalytic systems have been developed to promote the reaction of amines with CO2 and alcohols. These include metal-based catalysts and organocatalysts that can facilitate the reaction under mild conditions. researchgate.netresearchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

| Catalytic System | Type of Selectivity | Relevant Transformation |

| Rhodium-based catalysts | Enantioselective | Asymmetric synthesis of 3-substituted piperidines. nih.govacs.org |

| Chiral Phosphine Organocatalysts | Enantioselective | [4+2] annulation to form functionalized piperidines. acs.org |

| Biocatalysts (e.g., IREDs) | Enantio- and Regioselective | Asymmetric synthesis of chiral piperidines. nih.gov |

| Zinc-based catalysts | Chemoselective | Carbamate synthesis from amines, CO2, and silicate (B1173343) esters. researchgate.net |

| Organocatalysts (e.g., TBD) | Chemo- and Site-selective | N-aryl carbamate formation from cyclic carbonates and aromatic amines. dntb.gov.uascispace.com |

Advanced Analytical Methodologies for Complex Mixture Analysis

The analysis of complex reaction mixtures and the profiling of impurities are critical aspects of chemical process development. Advanced analytical methodologies, particularly hyphenated techniques, are essential for gaining a comprehensive understanding of the chemical composition of samples containing this compound.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for impurity profiling. ijsdr.orgajrconline.orgijfmr.combiomedres.us High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds. biomedres.us For unambiguous structure elucidation of unknown impurities, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) can be employed. ijfmr.com

These advanced analytical techniques are crucial for ensuring the quality and purity of the final product, as even trace amounts of impurities can affect the efficacy and safety of pharmaceutical compounds. ijsdr.org

| Analytical Technique | Principle | Application in the Analysis of this compound |

| HPLC-MS | Separation of non-volatile compounds by liquid chromatography followed by mass analysis. biomedres.us | Identification and quantification of the target compound and non-volatile impurities in reaction mixtures and final product. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. biomedres.us | Detection and identification of residual solvents and volatile impurities. |

| LC-NMR | Separation by liquid chromatography with subsequent structural elucidation by NMR spectroscopy. ijfmr.com | Unambiguous structure determination of unknown impurities and isomers. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled with mass detection. ijsdr.org | Analysis of charged impurities and chiral separations. |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic monitoring, a key component of Process Analytical Technology (PAT), allows for the real-time analysis of chemical reactions as they occur. mt.comwikipedia.orglongdom.orgthermofisher.com This approach provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, enabling better process control and optimization.

Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for in situ monitoring of carbamate formation. nih.govresearchgate.netnih.govresearchgate.netyoutube.com By tracking the characteristic vibrational frequencies of the carbamate functional group, it is possible to follow the progress of the reaction in real-time. This has been demonstrated in studies of CO2 absorption in amine solutions, where FTIR was used to monitor the formation of carbamate and bicarbonate species. nih.govresearchgate.net The application of in situ FTIR can lead to a better understanding of the reaction mechanism and help in identifying optimal reaction conditions.

| Spectroscopic Technique | Information Gained | Potential Application to this compound Synthesis |

| In Situ FTIR | Real-time monitoring of functional group changes, reaction kinetics, and intermediates. nih.govresearchgate.netnih.govresearchgate.netyoutube.com | Monitoring the formation of the carbamate linkage and optimizing reaction parameters such as temperature and catalyst loading. |

| In Situ NMR | Detailed structural information on reactants, intermediates, and products in the reaction mixture. | Elucidating the reaction mechanism and identifying transient intermediates in the synthesis of the piperidine ring or the carbamate. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for aqueous systems. | Real-time monitoring of reactions in aqueous media, which is relevant for green chemistry approaches. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is transforming the way molecules are made, offering advantages in terms of efficiency, safety, and scalability. researchgate.netmtak.hu

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. nih.govbeilstein-journals.org This technology is particularly well-suited for the synthesis of carbamates and heterocyclic compounds. mtak.hunih.govacs.org For instance, the continuous synthesis of carbamates from CO2 and amines has been demonstrated in a flow reactor, offering a safer and more efficient alternative to batch processes. nih.govacs.org The use of microreactors can further enhance mass and heat transfer, leading to improved yields and selectivity. nih.govpatsnap.com

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. researchgate.net The integration of in-line analysis with these automated systems allows for real-time monitoring and feedback control, leading to more robust and reproducible manufacturing processes. researchgate.net

| Technology | Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety and scalability, and potential for telescoped reactions. nih.govbeilstein-journals.org | Continuous and safe synthesis of the target compound, with the ability to handle hazardous reagents and intermediates. |

| Microreactor Technology | High surface-to-volume ratio, leading to excellent mass and heat transfer. nih.govpatsnap.com | Improved reaction efficiency and selectivity in the synthesis of the piperidine core or the carbamate formation. |

| Automated Synthesis | High-throughput screening of reaction conditions and rapid library synthesis. researchgate.net | Efficient optimization of the synthetic route and exploration of structure-activity relationships of related compounds. |

| In-line Analysis | Real-time process monitoring and control. researchgate.net | Ensuring consistent product quality and process robustness in a continuous manufacturing setting. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Benzyl (1-methylpiperidin-3-yl)carbamate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation between 1-methylpiperidin-3-amine and benzyl chloroformate under basic conditions. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 20°C for 2 hours has been used to reduce intermediates in related carbamate syntheses . Optimization includes controlling stoichiometry, pH, and temperature to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product in >95% purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the benzyl aromatic protons (δ 7.2–7.4 ppm) and the carbamate carbonyl signal (δ 155–160 ppm). The methyl group on the piperidine ring appears as a singlet near δ 2.3 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 263.16) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in a sealed container under inert gas (N2 or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the carbamate group is susceptible to cleavage under these conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SIR97 provides unambiguous stereochemical assignments. For example, the piperidine ring puckering and benzyl group orientation can be modeled via least-squares refinement against high-resolution data (e.g., R1 < 0.05). Twinning or disorder in crystals may require specialized refinement protocols, such as using the TWIN/BASF commands in SHELX .

Q. What strategies address contradictory biological activity data for carbamate derivatives in cholinesterase inhibition studies?

- Methodological Answer :

- Receptor-Dependent SAR : Compare inhibitory IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to assess selectivity. For example, benzyl carbamates with electron-withdrawing substituents on the aryl group show enhanced AChE inhibition .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the carbamate’s carbonyl group and the catalytic serine residue in AChE. Validate with mutagenesis studies .

Q. How does the stability of the benzyl carbamate protecting group vary under different reaction conditions, and what alternatives exist for sensitive applications?

- Methodological Answer :

- Stability Data : Benzyl carbamates are stable under basic conditions (pH 9–12, RT) but hydrolyze rapidly in strong acids (pH < 1, 100°C) or with LiAlH4 .

- Alternatives : For acid-labile applications, use tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups. For hydrogenation-sensitive contexts, employ allyloxycarbonyl (Alloc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.